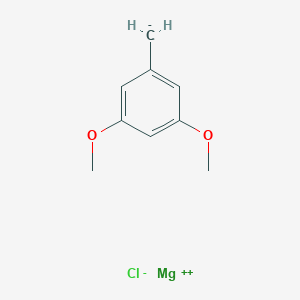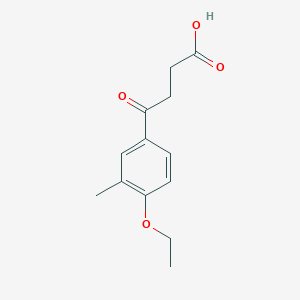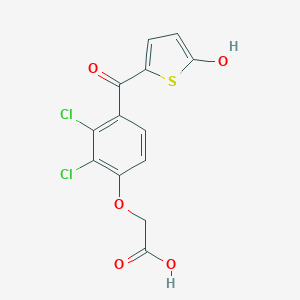
(S)-4,4,4-Trifluorobutane-1,3-diol
Vue d'ensemble
Description
(S)-4,4,4-Trifluorobutane-1,3-diol is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, with hydroxyl groups on the first and third carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4,4-Trifluorobutane-1,3-diol typically involves the fluorination of butane derivatives. One common method is the reaction of 4,4,4-trifluorobutanal with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield the desired diol. The reaction is carried out in an appropriate solvent, such as methanol, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic hydrogenation and advanced fluorination techniques can optimize the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4,4,4-Trifluorobutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield tetrahydrofuran derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4,4-Trifluorobutanone.
Reduction: Tetrahydrofuran derivatives.
Substitution: Fluorine-substituted amines or thiols.
Applications De Recherche Scientifique
(S)-4,4,4-Trifluorobutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-4,4,4-Trifluorobutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluorobutanol: Lacks the second hydroxyl group, making it less versatile in certain reactions.
1,1,1-Trifluoropropane-2,3-diol: Shorter carbon chain, leading to different chemical properties and reactivity.
2,2,2-Trifluoroethanol: Smaller molecule with distinct physical and chemical characteristics.
Uniqueness
(S)-4,4,4-Trifluorobutane-1,3-diol is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct reactivity and stability
Propriétés
IUPAC Name |
(3S)-4,4,4-trifluorobutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIIHMYYAHRGK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282619 | |
| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135154-88-0 | |
| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135154-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














